Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-methyl-3-(4-pyridyl)isoxazol-4-yl) carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 4-pyridyl nitrile oxide with methyl 3-butynoate under mild conditions to form the desired isoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (5-methyl-3-(4-pyridyl)isoxazol-4-yl) carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The isoxazole ring is known to interact with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-pyridyl)isoxazol-4-yl) carboxylate
- Methyl 5-methylisoxazol-4-yl) carboxylate
- Methyl 3-(4-chloropyridyl)isoxazol-4-yl) carboxylate
Uniqueness
Methyl 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylate is unique due to the presence of both the pyridyl and isoxazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)10(13-16-7)8-3-5-12-6-4-8/h3-6H,1-2H3 |
InChI Key |
OKGPGWBQDOSWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.